Rofecoxib, commonly known by its brand name Vioxx™, is a non-steroidal anti-inflammatory drug (NSAID) that was designed to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. This selectivity was intended to reduce gastrointestinal side effects associated with traditional NSAIDs, which inhibit both COX-1 and COX-2 enzymes. Rofecoxib has been used to treat various conditions, including acute pain, osteoarthritis, and primary dysmenorrhea. However, its use has been controversial due to concerns about cardiovascular risks, leading to its withdrawal from the market8910.
A randomized controlled trial demonstrated that rofecoxib is effective in treating primary dysmenorrhea. The study showed that both 25 mg and 50 mg doses of rofecoxib provided significant analgesic efficacy compared to placebo, suggesting that COX-2-derived prostanoids play a role in the pathophysiology of primary dysmenorrhea1.
Rofecoxib was evaluated for its potential to slow the progression of dementia in patients with established Alzheimer's disease (AD). However, a double-blinded, multicenter trial found no significant differences between rofecoxib and placebo in terms of cognitive decline over 12 months, indicating that COX-2 may not play a significant role in the pathogenesis of AD or that the disease process in patients with established dementia may be too advanced to modify2.
Studies have indicated that rofecoxib may have a role in the treatment of colorectal cancer (CRC). It was shown to attenuate the growth and metastatic potential of colorectal carcinoma in mice, suggesting that COX-2 inhibitors could be beneficial not only in the prevention of CRC but also potentially in its treatment. Rofecoxib decreased the expression of tumor-promoting proteins and increased survival time in mice with CRC liver metastases3. Additionally, it was reported to have antiangiogenic activity in human CRC liver metastases, potentially through the inhibition of angiogenesis5.
Rofecoxib was found to augment the anticancer effects of chemotherapeutic agents in gastric cancer cells by reversing intrinsic multidrug resistance gene expression. This suggests that rofecoxib, in combination with other drugs, could enhance the effectiveness of chemotherapy in treating gastric cancer6.
Rofecoxib has been characterized by its anti-inflammatory, analgesic, and antipyretic activities. It is highly plasma-protein bound and metabolized primarily by cytosolic reductases to inactive metabolites. The drug has a terminal half-life of approximately 17 hours during steady state and is eliminated predominantly by hepatic metabolism. Clinical trials have shown that rofecoxib is effective in managing pain and inflammation with a lower incidence of gastrointestinal toxicity compared to traditional NSAIDs79.
Despite its therapeutic benefits, rofecoxib has been associated with an increased risk of cardiovascular events. Studies have shown that rofecoxib or its metabolites can bind covalently to arterial elastin, which may lead to modified arterial elasticity and an increased risk of cardiovascular events after long-term treatment10.
Rofecoxib-d5 is a deuterated analog of rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor previously used for treating conditions such as osteoarthritis and rheumatoid arthritis. Rofecoxib was withdrawn from the market due to safety concerns, particularly regarding cardiovascular risks. The introduction of deuterium in rofecoxib-d5 aims to enhance metabolic stability and potentially reduce side effects compared to its non-deuterated counterpart.
Rofecoxib-d5 is synthesized from rofecoxib through deuteration processes that incorporate deuterium into the molecular structure. This modification can be beneficial for pharmacokinetic studies and drug development.
The synthesis of rofecoxib-d5 typically involves the following methods:
The synthesis often employs techniques such as:
Rofecoxib-d5 retains the core structure of rofecoxib, which can be represented by the following chemical formula:
Rofecoxib-d5 undergoes similar chemical reactions as its parent compound, including:
The reaction pathways typically involve:
Rofecoxib-d5 functions by selectively inhibiting COX-2 enzymes, which play a crucial role in the inflammatory response. By blocking these enzymes, it reduces the production of pro-inflammatory prostaglandins.
Research indicates that rofecoxib has a high selectivity for COX-2 over COX-1, which minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs. The selectivity index is significantly favorable compared to other NSAIDs.
These properties influence its absorption and distribution in biological systems.
Rofecoxib-d5 is primarily utilized in research settings for:
Additionally, it serves as a reference compound in analytical chemistry for developing methods to quantify rofecoxib in biological samples.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4